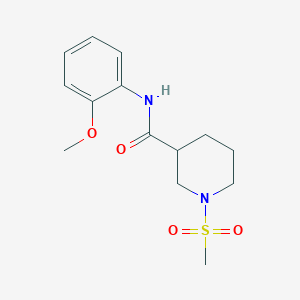

N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine ring core substituted with a methylsulfonyl group at position 1 and a carboxamide moiety linked to a 2-methoxyphenyl aromatic group. The methylsulfonyl group enhances polarity and may influence solubility, while the 2-methoxyphenyl substituent contributes to lipophilicity and π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-13-8-4-3-7-12(13)15-14(17)11-6-5-9-16(10-11)21(2,18)19/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWWWMZEWCCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the piperidine derivative.

Addition of the Methylsulfonyl Group: This is typically done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reagents and conditions used.

Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Sulfonyl Group Variations

- Methylsulfonyl (Target) vs. In contrast, the methylsulfonyl group in the target compound may improve aqueous solubility and metabolic stability due to its smaller size and higher polarity .

Carboxamide Substituents

- 2-Methoxyphenyl (Target) vs. Pyrrolidin-1-yl/Morpholino (): The 2-methoxyphenyl group in the target compound likely increases lipophilicity compared to the morpholino or pyrrolidinyl groups in and . Morpholino derivatives () exhibit improved solubility due to the oxygen-rich heterocycle, which may explain their anti-hyperglycemic activity in vitro .

- Biphenyl-4-yl () : The biphenyl substituent in could enhance binding to hydrophobic pockets in enzymes or receptors through extended aromatic interactions.

ADME and Pharmacokinetic Considerations

While ADME data for the target compound are unavailable, analogs provide insights:

- Phenylsulfonyl Derivatives () : Likely moderate metabolic stability due to aromatic sulfonyl groups but may suffer from high plasma protein binding.

- ZINC08765174 (): Favorable ADME properties (e.g., bioavailability, low toxicity) were noted, attributed to its indole and alkyl chain. The target compound’s methoxyphenyl group may confer similar metabolic resistance but requires validation.

Biological Activity

N-(2-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound belonging to the piperidine class of derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic properties. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 402.5 g/mol. Its structural characteristics include a piperidine ring substituted with a methoxyphenyl group and a methylsulfonyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.5 g/mol |

| IUPAC Name | N-(2-methoxyphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carboxamide |

| InChI Key | MVOSKKXYNNQUOX-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Introduction of the Methanesulfonyl Group: Sulfonylation using methanesulfonyl chloride.

- Attachment of Substituents: Nucleophilic substitution reactions with halides to introduce methoxyphenyl and methylphenyl groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate their activity, leading to significant biological effects such as:

- Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) pathways.

- Analgesic Properties: Potential modulation of pain pathways through receptor interactions.

Case Studies and Research Findings

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique substitution pattern of this compound may confer distinct advantages in terms of potency and selectivity against biological targets.

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Anti-inflammatory |

| Vinyl sulfone analog (e.g., K777) | 60 | Antiviral |

| Other piperidine derivatives | >1000 | Less active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.